molecular formula C7H16N2O2S B2954403 N-(piperidin-3-yl)ethane-1-sulfonamide CAS No. 944068-24-0

N-(piperidin-3-yl)ethane-1-sulfonamide

Cat. No.: B2954403
CAS No.: 944068-24-0
M. Wt: 192.28
InChI Key: WYUCPVGWKMYASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(piperidin-3-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C7H16N2O2S . It has an average mass of 192.279 Da and a monoisotopic mass of 192.093246 Da . It is also known by its IUPAC name, N-(3-piperidinyl)ethanesulfonamide .


Synthesis Analysis

Piperidines, which are a part of the structure of “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 192.28 . The compound is stored at room temperature .

Scientific Research Applications

Stereoselective Piperidine Synthesis

Research has demonstrated that N-vinyl amides, carbamates, and sulfonamides that contain pendent π-nucleophiles can react to form piperidine structures with high levels of efficiency and stereocontrol. These reactions are facilitated by oxidative carbon–hydrogen bond functionalizations of enamides, proceeding nearly instantaneously at room temperature and highlighting the synthetic versatility of these compounds in producing stereoselective piperidines (Brizgys, Jung, & Floreancig, 2012).

N-Alkylation of Sulfonamides

The N-alkylation of sulfonamides using ethers as alkylation reagents, with Brønsted acid as a catalyst, has been shown to produce pyrrolidine and piperidine derivatives in good yields. This process indicates a method for mono-N-alkylation of sulfonamides to afford corresponding products, showcasing the chemical versatility of sulfonamides in synthesizing complex nitrogen-containing heterocycles (Shi et al., 2014).

Selective Ligands and Multifunctional Agents

N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective ligands for the 5-HT7 receptor or as multifunctional agents for a polypharmacological approach to treating complex diseases. This research underscores the potential therapeutic applications of these compounds in central nervous system (CNS) disorders, demonstrating their antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).

Synthesis of Piperidines and Dihydropyrrol-2-one Derivatives

Another study utilized N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate for the synthesis of piperidines and dihydropyrrol-2-ones via one-pot multi-component reactions. This method represents a simple and green process for constructing substituted piperidines and highlights the environmental friendliness and efficiency of utilizing sulfonamide derivatives in multi-component synthetic processes (Basirat, Sajadikhah, & Zare, 2019).

Regioselectivity of Sulfonamidyl Radical Cyclization

The radical cyclization reactions of unsaturated sulfonamides have been explored, showing that vinylic halogen substitution can control the regioselectivity of cyclization to yield either piperidines or pyrrolidines. This research provides insights into the mechanisms underlying radical cyclizations and offers a method for selectively synthesizing nitrogen-containing heterocycles (Lu, Chen, & Li, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, including “N-(piperidin-3-yl)ethane-1-sulfonamide”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of future exploration .

Properties

IUPAC Name

N-piperidin-3-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUCPVGWKMYASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.